molecular formula C18H20N2O B1609891 (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one CAS No. 197658-50-7

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one

Cat. No.: B1609891
CAS No.: 197658-50-7
M. Wt: 280.4 g/mol
InChI Key: JGHYNVSYTNERGK-GUYCJALGSA-N
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Description

(S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one is a useful research compound. Its molecular formula is C18H20N2O and its molecular weight is 280.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been a focal point in the synthesis of various benzazepine derivatives due to its unique structural and chemical properties. Research on its synthesis has explored methods like Dieckmann ring closure reactions, highlighting its potential in generating new isosteric compounds with potential antineoplastic activities, although preliminary biological data did not indicate significant activity in this area (R. F. Koebel, L. Needham, & C. Blanton, 1975).

  • Another study focused on the synthesis of 5-Phenyl-2,3-dihydro- and 2,3,4,5-Tetrahydro-1H-2-benzazepin-1-ones, providing insights into the conversion of specific precursors into benzazepine derivatives, suggesting its role in analogous benzazepine synthesis (K. Ackerman, D. Horning, & J. Muchowski, 1972).

Biological Applications

  • Benzazepines have received significant attention in medicinal chemistry as privileged scaffolds for constrained therapeutic peptide mimetics. A study detailed the efficient one-pot synthesis of trisubstituted 2-Benzazepin-3-ones, showcasing their potential as constrained pseudopeptide analogues and privileged scaffolds in various biological applications (Olivier Van der Poorten, M. Jida, D. Tourwé, & S. Ballet, 2018).

  • The dopaminergic activity of certain benzazepine derivatives has been investigated, with compounds showing preliminary evidence of activity on central and peripheral dopamine receptors. This research underscores the significance of benzazepines in exploring new therapeutic agents for dopaminergic-related disorders (F. R. Pfeiffer et al., 1982).

  • In the context of antimicrobial and anticancer activities, specific benzazepine derivatives were synthesized and evaluated, highlighting the potential of such compounds in antimicrobial and anticancer screening, thereby indicating the versatility of the benzazepine scaffold in drug discovery (Deepak Verma et al., 2015).

Properties

IUPAC Name

(3S)-3-[[(1S)-1-phenylethyl]amino]-1,3,4,5-tetrahydro-1-benzazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O/c1-13(14-7-3-2-4-8-14)19-17-12-11-15-9-5-6-10-16(15)20-18(17)21/h2-10,13,17,19H,11-12H2,1H3,(H,20,21)/t13-,17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGHYNVSYTNERGK-GUYCJALGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC2CCC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)N[C@H]2CCC3=CC=CC=C3NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443199
Record name (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

197658-50-7
Record name (S)-3-(((S)-1-Phenylethyl)amino)-4,5-dihydro-1H-benzo[b]azepin-2(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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